11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Overview
Description
11-(Trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as TATD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. TATD is a bicyclic molecule that contains a diazabicyclo[5.3.0]decane ring system, which makes it a unique and interesting compound to study.
Mechanism of Action
The mechanism of action of 11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter levels in the brain. This compound has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. In vivo studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling this compound and use appropriate safety measures to minimize the risk of exposure.
Future Directions
There are several future directions for research on 11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to further study its potential as an anti-cancer agent and to develop this compound-based drugs for cancer treatment. Another direction is to investigate its potential as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound can be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Scientific Research Applications
11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been studied for its potential applications in various fields, including materials science, catalysis, and pharmaceuticals. In materials science, this compound has been used as a building block for the synthesis of novel polymers and nanomaterials. In catalysis, this compound has been used as a catalyst for various reactions, including the reduction of nitroarenes and the oxidation of alcohols. In pharmaceuticals, this compound has been studied for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease.
Properties
IUPAC Name |
11-(2,2,2-trifluoroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)17-5-8-4-9(7-17)10-2-1-3-11(19)18(10)6-8/h1-3,8-9H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWFYYDOMHTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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